Aluminum Arsenide: A Comprehensive Technical Guide to its Crystal Structure and Lattice Properties
Aluminum Arsenide: A Comprehensive Technical Guide to its Crystal Structure and Lattice Properties
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the crystal structure and lattice constant of aluminum arsenide (AlAs), a significant III-V semiconductor material. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data and experimental methodologies to facilitate a comprehensive understanding of AlAs properties for advanced material science and technological applications.
Introduction to Aluminum Arsenide
Aluminum arsenide is a semiconductor with a wide, indirect bandgap of approximately 2.16 eV at room temperature.[1] It has garnered considerable interest in the fields of electronics and optoelectronics due to its close lattice match with gallium arsenide (GaAs), enabling the fabrication of high-quality heterostructures with minimal strain.[1][2][3] This property is pivotal for the development of various devices, including high-electron-mobility transistors (HEMTs), quantum well devices, solar cells, and light-emitting diodes (LEDs).[1][4][5]
Crystal Structure of Aluminum Arsenide
Aluminum arsenide crystallizes in the zincblende (or cubic sphalerite) structure, which is characteristic of many III-V semiconductors.[1] This structure belongs to the F-43m space group and is composed of two interpenetrating face-centered cubic (FCC) sublattices. One sublattice is occupied by aluminum atoms, and the other by arsenic atoms, with the arsenic sublattice displaced from the aluminum sublattice by one-quarter of the body diagonal of the cubic unit cell.
In this configuration, each aluminum atom is tetrahedrally coordinated to four arsenic atoms, and conversely, each arsenic atom is tetrahedrally coordinated to four aluminum atoms. This arrangement results in a stable and robust crystal structure.
Caption: A 2D representation of the tetrahedral coordination in the aluminum arsenide zincblende crystal structure.
Lattice Constant of Aluminum Arsenide
The lattice constant (a) of a crystal is a fundamental parameter that defines the size of its unit cell. For aluminum arsenide, the lattice constant is a critical parameter, particularly in the context of growing epitaxial layers on substrates like GaAs. The close match in their lattice constants minimizes defects and dislocations at the interface, leading to high-quality crystalline structures.
Tabulated Data of Lattice Constants
The following table summarizes experimentally determined and theoretically calculated lattice constants for aluminum arsenide under various conditions.
| Lattice Constant (Å) | Method | Temperature (K) | Pressure (GPa) | Reference |
| 5.6622 | Not Specified | Room Temperature | Ambient | |
| 5.63 | Experimental (used in DFT calculations) | Not Specified | Ambient | [3][6] |
| 5.73 | Density Functional Theory (GGA) | 0 | 0 | [7] |
| 5.76 | Density Functional Theory (GGA) | 0 | 0 | [7] |
| Decreases with increasing pressure | First-principles DFT | Not Specified | Variable | |
| Varies with temperature | Experimental | Variable | Ambient | [5] |
Experimental Protocols
The determination of the crystal structure and lattice constant of aluminum arsenide relies on sophisticated experimental techniques for both material synthesis and characterization.
Crystal Synthesis
High-quality single crystals of aluminum arsenide are challenging to synthesize due to the high melting point of AlAs (around 1700 °C) and the high reactivity of aluminum at this temperature.[8] While early methods involved melt-growth techniques, modern approaches that offer greater control over the crystalline quality are preferred.[8][9]
Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD): These are the state-of-the-art techniques for growing high-purity, single-crystal thin films of AlAs.[8]
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MBE Protocol Outline:
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A substrate, typically a GaAs wafer, is loaded into an ultra-high vacuum chamber.
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The substrate is heated to a specific temperature to ensure a clean and atomically smooth surface.
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Effusion cells containing high-purity aluminum and arsenic are heated to produce atomic or molecular beams of these elements.
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The beams are directed towards the heated substrate.
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The atoms impinge on the substrate surface, migrate, and incorporate into the growing crystal lattice, forming an epitaxial layer of AlAs.
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The growth rate is typically on the order of a few micrometers per hour, allowing for precise control of layer thickness.
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MOCVD Protocol Outline:
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A heated substrate (e.g., GaAs) is placed in a reaction chamber.
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Precursor gases, such as trimethylaluminum (TMA) for the aluminum source and arsine (AsH₃) for the arsenic source, are introduced into the chamber along with a carrier gas (e.g., hydrogen).
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The precursor molecules decompose at the hot substrate surface.
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The liberated aluminum and arsenic atoms react to form an AlAs film on the substrate.
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The growth parameters, including substrate temperature, precursor flow rates, and reactor pressure, are carefully controlled to achieve the desired film properties.
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Structural Characterization
X-ray Diffraction (XRD): This is the primary and most widely used technique for determining the crystal structure and measuring the lattice constant of crystalline materials.
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Powder X-ray Diffraction (PXRD) Protocol Outline:
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A polycrystalline sample of AlAs is finely ground to a powder to ensure random orientation of the crystallites.
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The powder is mounted on a sample holder in a diffractometer.
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A monochromatic X-ray beam, typically from a copper anode (Cu Kα radiation), is directed at the sample.
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The sample is rotated, and the detector scans a range of angles (2θ) to collect the diffracted X-rays.
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The resulting diffraction pattern shows peaks at specific angles corresponding to the crystallographic planes that satisfy Bragg's law (nλ = 2d sinθ).
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By analyzing the positions of the diffraction peaks, the crystal system and the lattice constant can be determined.
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High-Resolution X-ray Diffraction (HRXRD) for Thin Films:
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For epitaxial thin films of AlAs, HRXRD is employed to obtain detailed information about the crystal quality, layer thickness, and strain state.
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A highly collimated and monochromatic X-ray beam is used.
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Omega-2theta (ω-2θ) scans are performed around a specific Bragg reflection of the substrate and the epitaxial layer.
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The angular separation between the substrate and layer peaks is used to precisely calculate the lattice constant of the AlAs film.
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Reciprocal space mapping can also be performed to get a more complete picture of the strain and relaxation in the epitaxial layer.
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Logical Relationships and Workflows
The following diagram illustrates the logical workflow from material synthesis to the determination of its structural properties.
Caption: Workflow from synthesis to structural analysis of aluminum arsenide.
Conclusion
The zincblende crystal structure and the precise lattice constant of aluminum arsenide are fundamental properties that underpin its utility in a wide array of semiconductor devices. The ability to grow high-quality AlAs layers with a lattice constant closely matched to that of GaAs is a key enabler for advanced heterostructure engineering. The experimental protocols outlined in this guide, particularly MBE, MOCVD, and XRD, are crucial for the continued development and characterization of AlAs-based materials and devices. This comprehensive overview provides a solid foundation for researchers and professionals working with this important semiconductor material.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. NSM Archive - Aluminium Gallium Arsenide (AlGaAs) - Thermal Properties [ioffe.ru]
- 6. Determination of Band Structure of Gallium-Arsenide and Aluminium-Arsenide Using Density Functional Theory [scirp.org]
- 7. [PDF] STRUCTURAL AND ELECTRONIC PROPERTIES OF ALUMINIUM ARSENIDE AlAs and GALLIUM ARSENIDE GaAs | Semantic Scholar [semanticscholar.org]
- 8. Aluminum Arsenide: An Introduction | Advanced PCB Design Blog | Cadence [resources.pcb.cadence.com]
- 9. Aluminium arsenide - Wikipedia [en.wikipedia.org]
